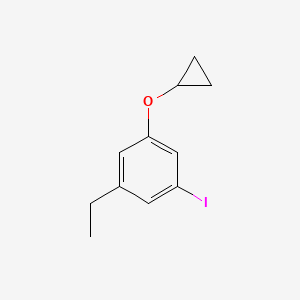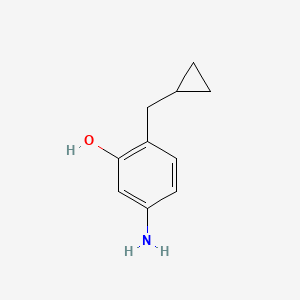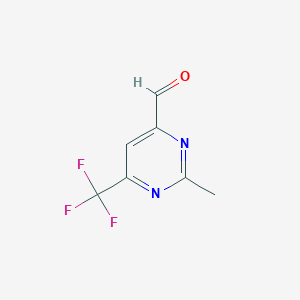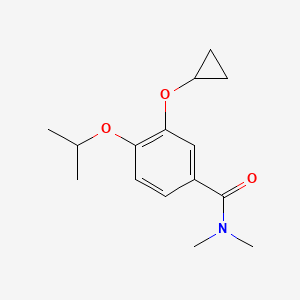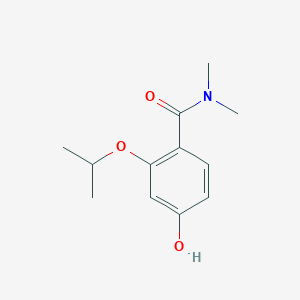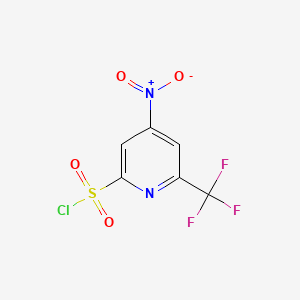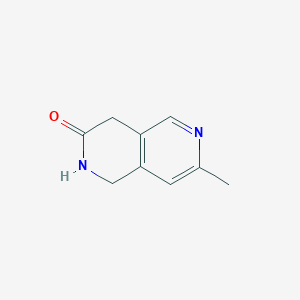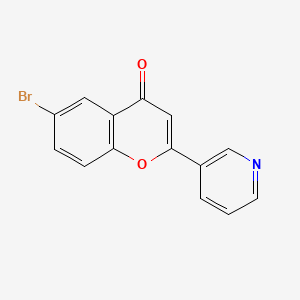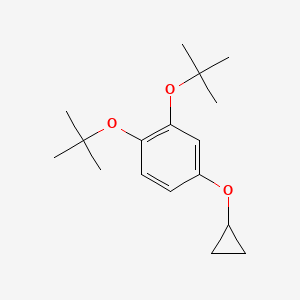
1,2-DI-Tert-butoxy-4-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DI-Tert-butoxy-4-cyclopropoxybenzene is an organic compound with the molecular formula C17H26O It is characterized by the presence of two tert-butoxy groups and one cyclopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-Tert-butoxy-4-cyclopropoxybenzene typically involves the reaction of 1,2-dihydroxybenzene with tert-butyl bromide and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The tert-butyl and cyclopropyl groups are introduced through nucleophilic substitution reactions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-DI-Tert-butoxy-4-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-DI-Tert-butoxy-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-DI-Tert-butoxy-4-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropoxy group can also participate in ring-opening reactions, which can further modulate the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of cyclopropoxy.
2,4-Di-tert-butylphenol: Contains tert-butyl groups but lacks the cyclopropoxy group.
Uniqueness
1,2-DI-Tert-butoxy-4-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1,2-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)19-14-10-9-13(18-12-7-8-12)11-15(14)20-17(4,5)6/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
GNYFPQYJVZIWLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



